N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of the 1,3,4-thiadiazole class of compounds, which are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds typically starts from 4-chlorobenzoic acid, which undergoes a series of reactions including esterification, hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring, a chlorophenyl group, and a dimethoxybenzamide group . The distribution of electronic density across the heteroaromatic ring attached to the amide group is thought to play a key role in the compound’s biological activities .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of derivatives similar to the specified compound often involves complex chemical reactions, highlighting the versatility of thiadiazole and benzamide moieties in chemical synthesis. For instance, the use of the 3,4-dimethoxybenzyl group as an N-protecting group in thiadiazole derivatives illustrates innovative approaches to protecting sensitive functional groups during chemical reactions (Grunder-Klotz & Ehrhardt, 1991).
- Detailed structural analysis through techniques like X-ray diffraction and DFT calculations offers insights into the molecular geometry, electronic properties, and potential for forming hydrogen bonds, which are crucial for understanding the reactivity and interaction of these compounds (Kerru et al., 2019).
Potential Applications in Material Science
- Research into compounds containing thiadiazole units has explored their application in non-linear optical materials due to their promising electronic and structural properties. The study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, for instance, indicated its potential as a non-linear optical (NLO) material, suggesting the broader applicability of similar structures in developing new materials for technological applications (Kerru et al., 2019).
Future Directions
The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide” and similar compounds include further exploration of their biological activities and mechanisms of action . There is also interest in synthesizing new derivatives of these compounds to discover novel therapeutic agents .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown activity againstMycobacterium tuberculosis cell lines .
Mode of Action
The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, possibly influencing the function of the target proteins.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUGPLSYTNLRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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